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Compound of Interest

Compound Name: Atto 390 NHS ester

Cat. No.: B12055625 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to help researchers prevent and resolve issues with the aggregation of

proteins labeled with Atto 390.

Frequently Asked Questions (FAQs)
Q1: What is Atto 390 and what are its key properties?

Atto 390 is a fluorescent dye with a coumarin-based structure.[1][2][3][4] It is characterized by a

high fluorescence quantum yield, a large Stokes shift, and good photostability.[1] Atto 390 is

considered moderately hydrophilic and has a low molecular weight. It is commonly used for

labeling proteins, DNA, and RNA for various life science applications. The dye is soluble in

polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

Q2: What are the common causes of protein aggregation after labeling with Atto 390?

Protein aggregation after labeling with fluorescent dyes like Atto 390 can be attributed to

several factors:

Increased Hydrophobicity: The attachment of any fluorescent dye can increase the overall

hydrophobicity of a protein, which may lead to aggregation as the modified proteins self-

associate to minimize contact with the aqueous environment.
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Disruption of Protein Structure: The labeling process or the physical presence of the dye

molecule can disrupt the native three-dimensional structure of the protein. This can expose

hydrophobic regions that are normally buried within the protein's core, promoting

aggregation.

High Dye-to-Protein Ratio: A high degree of labeling (attaching too many dye molecules to a

single protein) can significantly alter the protein's surface properties and increase the

likelihood of aggregation.

Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the labeling and

storage buffers are critical for protein stability. Unfavorable conditions can lead to protein

unfolding and aggregation.

Use of Organic Solvents: Atto 390 is typically dissolved in organic solvents like DMSO or

DMF. Introducing even small amounts of these solvents into the protein solution can cause

denaturation and precipitation if not done carefully.

Q3: How can I detect if my Atto 390-labeled protein is aggregating?

Several methods can be used to assess protein aggregation:

Visual Inspection: The simplest method is to visually check for any cloudiness, turbidity, or

visible precipitate in the protein solution.

UV-Visible Spectroscopy: An increase in absorbance at wavelengths around 350 nm can

indicate the presence of light-scattering aggregates.

Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution

and can detect the presence of soluble aggregates that are not visible to the naked eye.

Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The

appearance of high molecular weight species or a shift in the elution profile of the labeled

protein compared to the unlabeled protein can indicate aggregation.
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Issue Possible Cause Recommended Solution

Visible precipitate forms during

the labeling reaction.

High local concentration of

organic solvent.

Add the Atto 390/DMSO

solution dropwise to the

protein solution while gently

stirring to avoid localized high

concentrations of the solvent.

Suboptimal pH of the reaction

buffer.

Ensure the pH of the labeling

buffer is within the optimal

range for the specific Atto 390

reactive derivative (pH 8.0-9.0

for NHS-ester, pH 7.0-7.5 for

maleimide).

High dye-to-protein molar ratio.

Reduce the molar excess of

Atto 390 used in the labeling

reaction. A lower dye-to-protein

ratio can minimize

aggregation.

The purified labeled protein

precipitates over time.
Inappropriate storage buffer.

Perform a buffer screen to

identify the optimal storage

conditions. Vary the pH and

ionic strength, and consider

adding stabilizing agents.

Residual unconjugated dye.

Ensure all unreacted Atto 390

has been removed by a

suitable purification method

like dialysis or size exclusion

chromatography.

Protein concentration is too

high.

Store the labeled protein at a

lower concentration. If a high

concentration is necessary, the

addition of stabilizing agents is

recommended.
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Loss of protein activity after

labeling.

Modification of critical amino

acid residues.

If the labeling reaction targets

residues essential for protein

function, consider using a

different labeling strategy or a

site-specific labeling method.

Protein denaturation.

The labeling conditions may be

too harsh. Try performing the

reaction at a lower temperature

(e.g., 4°C) for a longer

duration.

Experimental Protocol: Preventing Aggregation of
Atto 390 Labeled Proteins
This protocol provides a general framework for labeling proteins with Atto 390-NHS ester while

minimizing aggregation.

1. Buffer Preparation and Protein Dialysis:

Prepare a suitable reaction buffer. A common choice is 0.1 M sodium bicarbonate buffer, pH

8.3.

Ensure the protein solution is free of any amine-containing substances like Tris or glycine, as

these will compete with the labeling reaction.

If necessary, dialyze the protein against the reaction buffer overnight at 4°C.

2. Preparation of Atto 390 Stock Solution:

Immediately before use, dissolve the Atto 390-NHS ester in anhydrous, amine-free DMSO or

DMF to a concentration of 1-2 mg/mL.

3. Labeling Reaction:

Adjust the protein concentration to 1-2 mg/mL in the reaction buffer. Higher concentrations

can increase the risk of aggregation.
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Calculate the required volume of the Atto 390 stock solution to achieve the desired dye-to-

protein molar ratio. A starting point of a 2 to 4-fold molar excess of dye to protein is

recommended.

While gently stirring the protein solution, add the Atto 390 stock solution dropwise.

Incubate the reaction for 1 hour at room temperature, protected from light.

4. Purification of the Labeled Protein:

Separate the labeled protein from unreacted dye and any small aggregates using a size

exclusion chromatography column (e.g., Sephadex G-25).

Alternatively, perform extensive dialysis against a suitable storage buffer.

5. Characterization and Storage:

Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280

nm and the Atto 390 at its absorption maximum (~390 nm).

Assess the aggregation state of the labeled protein using DLS or SEC.

For long-term storage, add a cryoprotectant like glycerol (to a final concentration of 10-50%)

and store aliquots at -80°C to avoid repeated freeze-thaw cycles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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